2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
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Overview
Description
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is related to the one you’re asking about . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.60086 .
Molecular Structure Analysis
The structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The 1H-Pyrazole, 1-methyl- compound, which is structurally similar, has a molecular weight of 82.1038 .Physical and Chemical Properties Analysis
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is known to have a molecular weight of 176.60086 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Crystal Structures in Antileishmania Studies : A study by Borges et al. (2014) discussed the crystal structures of compounds used in antileishmania research. The study focused on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, highlighting the structural variations that influence their biological activity.
Inhibitors of Cyclooxygenase-2 (COX-2) : Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including those containing benzenesulfonyl groups, as inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Anticancer and α-Glycosidase Inhibitory Effects : Taslimi et al. (2020) reported on the biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. They identified these compounds as effective inhibitors of α-glycosidase, with potential anticancer effects (Taslimi et al., 2020).
Ionic Liquid-Mediated Synthesis : Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation reactions. Their study involved the sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives, showcasing enhanced reactivity and providing insights into reaction mechanisms (Nara et al., 2001).
Synthesis of Pyrazolo[3,2-c]-1,2,4-Triazines : Abdelhamid et al. (1985) investigated the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from N-(5-pyrazolyl)-α-ketohydrazidoyl halides, including benzenesulfonyl derivatives. This work contributed to the understanding of the chemical reactions and potential applications of these compounds (Abdelhamid et al., 1985).
Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) developed a pyrazoline derivative for metal ion selectivity based on fluorometric detection. Their study demonstrated the potential of such compounds in detecting Hg2+ ions effectively (Bozkurt & Gul, 2018).
Antimicrobial Properties : Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones with benzenesulfonyl substituents, revealing their significant activity against gram-positive bacteria. This study highlighted the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMIZWPEPRMNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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